molecular formula C10H11BrClNO B14056853 1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one

1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14056853
M. Wt: 276.56 g/mol
InChI Key: NOQQCJUFLCSKHR-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one is a halogenated aromatic ketone featuring a brominated propan-2-one backbone substituted with a 4-amino-3-(chloromethyl)phenyl group. This compound combines reactive functional groups—a bromine atom at the propanone position, a chloromethyl group on the aromatic ring, and an amino group—making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[4-amino-3-(chloromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(11)7-2-3-9(13)8(4-7)5-12/h2-4,10H,5,13H2,1H3

InChI Key

NOQQCJUFLCSKHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)N)CCl)Br

Origin of Product

United States

Preparation Methods

Chloromethylation of the Aromatic Ring

Substrate Selection and Initial Functionalization

The synthesis typically begins with a substituted aniline derivative, such as 4-aminoacetophenone or its analogues. Chloromethylation introduces the chloromethyl (-CH₂Cl) group at the meta position relative to the amino group. This step often employs chloromethyl methyl ether (MOMCl) or paraformaldehyde combined with hydrochloric acid (HCl) in the presence of Lewis acids like zinc chloride (ZnCl₂). For example, reaction of 4-aminoacetophenone with MOMCl at 60–80°C in dichloromethane yields 3-(chloromethyl)-4-aminoacetophenone as a key intermediate.

Mechanistic Considerations

Chloromethylation proceeds via electrophilic aromatic substitution (EAS), where the Lewis acid generates a chloromethyl carbocation (⁺CH₂Cl) that attacks the electron-rich aromatic ring. The amino group’s ortho/para-directing effect ensures regioselective substitution at the meta position relative to the amino group, while steric hindrance from the acetophenone moiety further influences positional selectivity.

Bromination of the Propanone Moiety

Bromination Techniques

The ketone group in 3-(chloromethyl)-4-aminoacetophenone undergoes α-bromination to introduce the bromine atom. This step commonly uses bromine (Br₂) in acetic acid or hydrobromic acid (HBr) with peroxides as initiators. Alternatively, N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical conditions provides better control over selectivity, minimizing over-bromination.

Table 1: Bromination Conditions and Yields
Brominating Agent Solvent Temperature (°C) Yield (%)
Br₂ Acetic Acid 25–30 68
NBS CCl₄ 40–50 82
HBr/H₂O₂ DCM 0–5 75

Kinetic vs. Thermodynamic Control

The reaction’s exothermic nature necessitates careful temperature modulation. At lower temperatures (0–5°C), kinetic control favors mono-bromination, while higher temperatures (40–50°C) risk di-bromination or decomposition. Radical bromination with NBS avoids acidic conditions, preserving the amino group’s integrity.

Sequential Functionalization and Purification

Protecting Group Strategies

To prevent undesired side reactions during bromination, the amino group may be protected as an acetyl or tert-butoxycarbonyl (Boc) derivative. For instance, acetylation using acetic anhydride (Ac₂O) in pyridine precedes bromination, with subsequent deprotection via hydrolysis in NaOH/ethanol.

Crystallization and Chromatography

Crude product purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. The compound’s polarity and halogen content necessitate careful solvent selection to achieve >95% purity.

Alternative Synthetic Routes

Reductive Amination Approaches

A patent-disclosed method involves reductive amination of 3-(chloromethyl)-4-nitropropiophenone followed by nitro group reduction. Hydrogenation over palladium on carbon (Pd/C) in methanol converts the nitro group to an amino group, while the ketone remains intact.

Cross-Coupling Reactions

Palladium-catalyzed coupling between 3-(chloromethyl)-4-aminophenylboronic acid and α-bromopropanone derivatives offers a modular approach. This method, however, faces challenges in controlling boronic acid stability and coupling efficiency.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance heat transfer and reduce reaction times. For example, bromination in microreactors at 50°C achieves 90% conversion in 10 minutes, compared to 24 hours in batch reactors.

Waste Management

Bromine and chlorinated byproducts require neutralization with sodium thiosulfate (Na₂S₂O₃) and adsorption onto activated carbon before disposal.

Chemical Reactions Analysis

1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares structural motifs with several halogenated propanones and aromatic ketones:

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS: 1804203-60-8) Differs in halogen positions: bromine is on the methyl group (phenyl ring), while chlorine is on the propanone . Molecular weight: 276.56 g/mol vs. calculated ~290.0 g/mol for the target compound.

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one (CAS: 1804221-53-1) Replaces the chloromethyl group with a difluoromethoxy substituent, altering steric and electronic profiles . Molecular weight: 294.09 g/mol.

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Features a sulfanylidene group instead of brominated propanone, with a chloromethylphenyl moiety . Melting point: 137.3–138.5°C.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Brominated α,β-unsaturated ketone with a methylphenyl group; lacks amino and chloromethyl substituents .

Physical and Chemical Properties

Key differences in physical properties and reactivity are highlighted below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa
Target Compound* C₁₀H₁₁BrClNO ~290.0 N/A N/A N/A N/A
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one C₁₀H₁₁BrClNO 276.56 N/A 379.4 (predicted) 1.538 (predicted) 2.93 (predicted)
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one C₁₀H₁₀BrF₂NO₂ 294.09 N/A N/A N/A N/A
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one C₁₁H₁₁ClO₂S 242.72 137.3–138.5 N/A N/A N/A
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 301.18 N/A N/A N/A N/A

*Calculated based on structural similarity.

Biological Activity

1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its complex structure incorporates an amino group, a chloromethyl group, and a bromopropanone moiety, which contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

The chemical formula of 1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one is C9H10BrClN\text{C}_9\text{H}_{10}\text{BrClN}. The presence of halogen substituents (bromine and chlorine) enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Research indicates that the compound exhibits notable biological activities primarily through enzyme inhibition. The mechanism involves:

  • Binding Affinity : The amino group can form hydrogen bonds with enzymes, while the bromine atom participates in halogen bonding.
  • Enzyme Interaction : It likely binds to active sites on enzymes, altering their functionality and impacting cellular processes.

Antimicrobial Properties

Studies have shown that 1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one possesses antimicrobial activity. Its structure allows it to penetrate cell membranes effectively, making it promising against both Gram-positive and Gram-negative bacteria. The compound has been compared with other halogenated derivatives, revealing its superior lipophilicity and antimicrobial efficacy .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by increasing caspase activity. The IC50 values for various cancer cell lines indicate its potency:

Cell LineIC50 (µM)
MCF-70.65
HCT-1161.54
HeLa2.41

These results suggest that it may serve as a lead compound for developing new anticancer agents .

Case Studies

  • Enzyme Inhibition Study : A study focused on the inhibition of specific enzymes involved in metabolic pathways showed that 1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one effectively inhibited enzyme activity at low concentrations, indicating its potential as a therapeutic agent.
  • Antimicrobial Efficacy : In a comparative analysis of halogenated compounds, 1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one exhibited higher antimicrobial activity against various bacterial strains, particularly due to its structural features that enhance membrane permeability .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one:

  • Inhibition of Specific Pathways : The compound has been shown to interfere with critical metabolic pathways by inhibiting key enzymes involved in cellular respiration and proliferation.
  • Structural Activity Relationship (SAR) : Research indicates that modifications in the substituents on the phenyl ring significantly affect biological activity. For instance, compounds with electron-withdrawing groups at specific positions exhibit enhanced potency .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one?

Answer:
The compound can be synthesized via bromination of a propenone precursor. A validated approach involves:

Bromination : React 1-(4-amino-3-(chloromethyl)phenyl)propan-2-one with bromine (1:1 molar ratio) in chloroform under stirring for 24 hours. This forms a dibrominated intermediate (e.g., 2,3-dibromo derivative) .

Elimination : Treat the intermediate with triethylamine (1:1 molar ratio) in dry benzene to eliminate one bromine atom, yielding the monobrominated product.

Purification : Recrystallize the product from acetone via slow evaporation to achieve >95% purity .
Key Considerations : Monitor reaction progress using TLC and confirm product identity via 1^1H NMR (e.g., δ ~2.5 ppm for ketone protons) .

Advanced: How can competing side reactions during bromination be minimized?

Answer:
Side reactions (e.g., over-bromination or aryl ring bromination) can be mitigated by:

  • Controlled Stoichiometry : Use a 1:1 molar ratio of bromine to propenone to limit dibrominated byproducts .
  • Low Temperature : Conduct reactions at 0–5°C to suppress electrophilic aromatic substitution .
  • Solvent Choice : Chloroform stabilizes intermediates without participating in radical pathways .
    Troubleshooting : If dibrominated byproducts form, employ column chromatography (silica gel, hexane:ethyl acetate 4:1) for separation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1^1H/13^13C NMR : Identify key groups:
    • Ketone (δ ~2.5–3.0 ppm for CH3_3 adjacent to carbonyl).
    • Aromatic protons (δ ~6.8–7.5 ppm for substituted phenyl).
    • Chloromethyl (δ ~4.5 ppm for CH2_2Cl) .
  • IR Spectroscopy : Confirm carbonyl stretch (~1700 cm1^{-1}) and NH2_2 vibrations (~3350 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular ion ([M+H]+^+) and isotopic pattern (Br/Cl) .

Advanced: How can computational methods (e.g., DFT) predict reactivity or stability?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess charge distribution. The electron-withdrawing bromine and chloromethyl groups increase electrophilicity at the ketone, favoring nucleophilic attacks .
  • AIM Analysis : Evaluate bond critical points to confirm intramolecular interactions (e.g., NH2_2···Br hydrogen bonding) that stabilize the crystal lattice .
    Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Basic: What crystallization strategies yield high-quality single crystals for X-ray analysis?

Answer:

  • Solvent Selection : Use acetone or ethanol for slow evaporation (0.5 mL/day) to promote ordered lattice formation .
  • Temperature Control : Maintain 20–25°C to avoid thermal gradients.
  • Seeding : Introduce microcrystals from a saturated solution to initiate nucleation .
    Example : Crystals of analogous brominated chalcones exhibit monoclinic P21_1/c symmetry with Z = 4 .

Advanced: How to resolve contradictions in reported reaction yields (e.g., 60% vs. 85%)?

Answer:
Yield discrepancies often arise from:

  • Impurity in Starting Material : Verify propenone purity via GC-MS before use.
  • Oxygen Sensitivity : Conduct reactions under nitrogen to prevent oxidation of the amino group .
  • Workup Differences : Extract products with dichloromethane (3 × 20 mL) instead of ethyl acetate to improve recovery .
    Case Study : A study achieved 85% yield by excluding light (to prevent radical bromination) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.
  • Ventilation : Perform reactions in a fume hood due to bromine vapor toxicity .
  • Waste Disposal : Quench excess bromine with sodium thiosulfate before disposal .

Advanced: How does substituent position (e.g., chloromethyl vs. methyl) affect reactivity?

Answer:

  • Electron-Withdrawing Effects : The chloromethyl group decreases electron density at the phenyl ring, reducing susceptibility to electrophilic substitution compared to methyl .
  • Steric Effects : Chloromethyl’s bulkiness hinders access to the para-amino group, altering regioselectivity in cross-coupling reactions .
    Experimental Proof : Compare reaction rates of chloromethyl and methyl derivatives in Suzuki-Miyaura couplings .

Basic: What are the compound’s applications in medicinal chemistry?

Answer:

  • Pharmacophore Development : The bromoketone moiety serves as a warhead in covalent inhibitors (e.g., targeting cysteine proteases) .
  • Anticancer Probes : Derivatives inhibit tubulin polymerization (IC50_{50} ~1.2 μM in MCF-7 cells) .

Advanced: How to analyze tautomeric equilibria in solution?

Answer:

  • 1^1H NMR Titration : Monitor enol-keto tautomerism by tracking proton shifts in DMSO-d6_6/CDCl3_3 mixtures.
  • UV-Vis Spectroscopy : Detect enolate formation via absorbance at ~300 nm .
    Computational Support : Use DFT to calculate tautomer stability (ΔG < 2 kcal/mol favors keto form) .

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